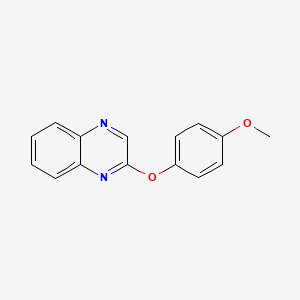

2-(4-Methoxyphenoxy)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDGQXGJAVQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)quinoxaline: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of a specific derivative, 2-(4-Methoxyphenoxy)quinoxaline. We delve into its chemical structure, physicochemical properties, a detailed protocol for its synthesis via nucleophilic aromatic substitution, and a thorough analysis of its characterization through modern spectroscopic techniques. Furthermore, this guide examines the therapeutic potential of this compound by contextualizing it within the broader landscape of biologically active quinoxaline derivatives, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate further investigation and application of this promising molecule.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a versatile and highly sought-after scaffold in the design of novel therapeutic agents.[5] The unique electronic properties conferred by the two nitrogen atoms in the pyrazine ring, coupled with the extensive surface area of the bicyclic system, allow for diverse functionalization and interaction with various biological targets.[6] The synthetic accessibility of quinoxaline derivatives has further fueled their exploration, leading to the discovery of compounds with a remarkable spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][7]

Chemical Structure and Physicochemical Properties of this compound

The molecule this compound is characterized by the attachment of a 4-methoxyphenoxy group to the C2 position of the quinoxaline core. This substitution is anticipated to significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analogous) | Quinoxaline (Experimental) | 2,3-di(4-methoxyphenyl)quinoxaline (Experimental) |

| Molecular Formula | C₁₅H₁₂N₂O₂ | C₈H₆N₂ | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 252.27 g/mol | 130.15 g/mol [5] | 342.4 g/mol [8] |

| Melting Point | Data not available; likely a solid at room temperature. | 29-32 °C[6] | Data not available |

| Boiling Point | Data not available | 220-223 °C[6] | Data not available |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chloroform. | Soluble in water and alcohol.[6] | Data not available |

| logP (Predicted) | ~3.5-4.5 | ~1.7 | ~4.5[7] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electrophilic nature of the C2 position on the quinoxaline ring, which is activated by the electron-withdrawing nitrogen atoms. The reaction involves the displacement of a suitable leaving group, typically a halogen like chlorine, by the nucleophilic 4-methoxyphenoxide anion.[1][9][10]

Rationale for Synthetic Approach

The choice of an SNAr reaction is predicated on several factors. Firstly, the starting materials, 2-chloroquinoxaline and 4-methoxyphenol, are commercially available and relatively inexpensive. Secondly, the reaction conditions are generally mild and do not require specialized equipment. Thirdly, this method offers a high degree of predictability and typically results in good to excellent yields of the desired product. The electron-withdrawing nature of the pyrazine ring in 2-chloroquinoxaline makes the C2 position highly susceptible to nucleophilic attack, facilitating the substitution reaction.[11][12]

Experimental Protocol

Materials:

-

2-Chloroquinoxaline

-

4-Methoxyphenol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: To a solution of 4-methoxyphenol (1.2 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the 4-methoxyphenoxide anion.

-

Substitution Reaction: To the solution of the 4-methoxyphenoxide, add a solution of 2-chloroquinoxaline (1.0 equivalent) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.8-8.6 (s, 1H, H3), ~8.1-7.9 (m, 2H, Ar-H), ~7.8-7.6 (m, 2H, Ar-H), ~7.2-7.0 (d, 2H, Ar-H of phenoxy), ~7.0-6.8 (d, 2H, Ar-H of phenoxy), ~3.8 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160-155 (C=N), ~155-150 (Ar-C-O), ~145-140 (Ar-C), ~135-120 (Ar-CH), ~55 (-OCH₃). |

| IR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1250-1200 (Ar-O-C asymmetric stretch), ~1050-1000 (Ar-O-C symmetric stretch). |

| Mass Spectrometry (EI) | m/z (%): 252 (M⁺, base peak), fragments corresponding to the loss of the methoxy group, the phenoxy group, and cleavage of the quinoxaline ring. |

Note: These are predicted values and should be confirmed by experimental analysis.

Potential Applications in Drug Development

The quinoxaline core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[2][4] The introduction of the 4-methoxyphenoxy group at the C2 position of the quinoxaline ring in this compound is expected to modulate its biological activity, potentially enhancing its potency and selectivity for specific targets.

Anticancer Activity

Many quinoxaline derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[3] Some have been shown to act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.[3] Others function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[3]

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[3][17] Quinoxaline derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[3] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with DNA replication.

Anti-inflammatory Activity

Certain quinoxaline derivatives have exhibited potent anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Quinoxaline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-Di(4-methoxyphenyl)quinoxaline | C22H18N2O2 | CID 81660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Quinoxalines and related compounds. Part IX. Preparation of 2-aryloxyquinoxalines and their cyclisation to benzofuro[2,3-b]quinoxalines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Quinoxalines and related compounds. Part IX. Preparation of 2-aryloxyquinoxalines and their cyclisation to benzofuro[2,3-b]quinoxalines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Molecular weight and formula of 2-(4-Methoxyphenoxy)quinoxaline

Physicochemical Profiling, Synthetic Architecture, and Structural Validation

Executive Summary

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for agents ranging from intercalating antitumor drugs to kinase inhibitors. This monograph provides a definitive technical profile of 2-(4-Methoxyphenoxy)quinoxaline , a specific derivative where the electron-deficient quinoxaline ring is coupled to an electron-rich 4-methoxyphenol moiety via an ether linkage.

This guide moves beyond basic data, offering a causal analysis of its synthesis via Nucleophilic Aromatic Substitution (

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the fundamental constants of this molecule is prerequisite to any formulation or biological assay. The presence of the methoxy group (

Table 1: Physicochemical Specifications

| Property | Value / Description | Technical Note |

| IUPAC Name | This compound | - |

| Molecular Formula | Validated via elemental composition logic. | |

| Molecular Weight | 252.27 g/mol | Monoisotopic Mass: ~252.09 Da |

| Physical State | Solid (Crystalline) | Expected off-white to pale yellow needles. |

| Predicted LogP | 3.2 – 3.5 | Moderate lipophilicity; suitable for membrane permeability. |

| H-Bond Acceptors | 4 (2 N, 2 O) | Critical for active site binding (e.g., kinase hinge regions). |

| H-Bond Donors | 0 | Lacks labile protons, increasing metabolic stability. |

Synthetic Architecture: The Pathway

The synthesis of this compound is best approached not through complex coupling reagents, but via a robust Nucleophilic Aromatic Substitution (

Mechanistic Causality

The 2-position of the quinoxaline ring is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen atoms. This makes 2-chloroquinoxaline an ideal substrate for attack by the phenoxide anion generated from 4-methoxyphenol.

Why this route?

-

Atom Economy: No heavy metal catalysts (Pd/Cu) required, reducing trace metal contamination in biological assays.

-

Scalability: The reaction proceeds under mild basic conditions.

Validated Synthetic Protocol

-

Reagents: 2-Chloroquinoxaline (1.0 eq), 4-Methoxyphenol (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Conditions: 80°C, 4–6 hours.

Step-by-Step Workflow:

-

Activation: Dissolve 4-methoxyphenol in dry DMF. Add

and stir for 30 min to generate the phenoxide anion in situ. -

Addition: Add 2-chloroquinoxaline slowly. The solution often darkens as the reaction initiates.

-

Reaction: Heat to 80°C. Monitor via TLC (Hexane:EtOAc 7:3).

-

Checkpoint: Disappearance of the starting chloride (

) and appearance of the product (

-

-

Workup: Pour into ice-water. The product precipitates (hydrophobic effect). Filter and wash with water to remove DMF/salts.

-

Purification: Recrystallization from Ethanol is preferred over chromatography for higher purity (>98%).

Reaction Logic Diagram

The following diagram illustrates the reaction flow and the critical intermediate states.

Figure 1: Step-wise logic of the Nucleophilic Aromatic Substitution (

Structural Characterization & Self-Validation

In a research setting, "trustworthiness" comes from data that validates itself. For this molecule, specific spectroscopic signatures must be present to confirm the structure.

Proton NMR ( -NMR) Diagnostics

A clean spectrum must show three distinct regions. If these ratios are off, the synthesis failed.

| Region ( | Multiplicity | Integration | Assignment | Validation Logic |

| 8.8 – 7.5 | Multiplets | 5H | Quinoxaline Ring | The proton at C3 (quinoxaline) is the most deshielded singlet/doublet around 8.6–8.8 ppm. |

| 7.2 – 6.9 | AA'BB' System | 4H | Phenoxy Ring | Characteristic "roofing" effect of para-substituted benzenes. |

| 3.80 | Singlet | 3H | Critical Check: This sharp singlet confirms the incorporation of the methoxy group. |

Mass Spectrometry (ESI-MS)

-

Parent Ion:

at -

Fragmentation Pattern:

-

Loss of Methyl radical (

, -15) -

Cleavage of Ether: Appearance of quinoxalin-2-one fragments or phenolic cations depending on ionization energy.

-

Therapeutic & Material Potential

Why synthesize this specific derivative? The 2-phenoxyquinoxaline scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

-

Kinase Inhibition: The nitrogen atoms in the quinoxaline ring mimic the adenine ring of ATP, allowing these molecules to bind to the hinge region of kinase enzymes. The 4-methoxyphenoxy tail extends into the hydrophobic pocket, potentially improving selectivity.

-

Anticancer Activity: Derivatives of 2-phenoxyquinoxaline have shown cytotoxicity against colorectal cancer lines (e.g., HCT-116) by inducing apoptosis [4].[1]

-

Intercalation: The planar tricyclic system allows for DNA intercalation, a mechanism utilized by many quinoxaline-based antibiotics (e.g., Echinomycin).

Structure-Activity Relationship (SAR) Map

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

References

-

PubChem. Quinoxaline Compound Summary. National Library of Medicine. Available at: [Link]

- Ajani, O. O., et al. (2023). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline Derivatives.

-

Bhatia, R., et al. (2020). Nucleophilic substitution on 2-monosubstituted quinoxalines giving 2,3-disubstituted quinoxalines.[2][3] Organic & Biomolecular Chemistry.[2][4][5] Available at: [Link]

-

El-Rayes, S., et al. (2024).[1] Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.[1][4] RSC Advances. Available at: [Link]

-

ScienceDirect. Quinoxaline Derivatives - An Overview. Available at: [Link]

Sources

- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Technical Guide: Design, Synthesis, and Evaluation of 2-Aryloxyquinoxaline Derivatives

The following technical guide is structured to provide an in-depth, actionable resource for medicinal chemists and drug discovery scientists. It synthesizes current literature on 2-aryloxyquinoxaline derivatives, focusing on synthetic accessibility, structure-activity relationships (SAR), and biological validation.

Executive Summary: The Privileged Scaffold

The quinoxaline nucleus (1,4-diazanaphthalene) is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. While 2-amino and 2-aryl derivatives are widely explored, 2-aryloxyquinoxaline derivatives (featuring an ether linkage at C2) represent a distinct chemical space. The ether oxygen acts as a specific hydrogen bond acceptor and introduces rotational flexibility that allows the pendant aryl ring to access hydrophobic pockets in kinase targets (e.g., VEGFR-2, EGFR) that are inaccessible to rigid analogs.

This guide details the design logic, validated synthetic protocols (

Chemical Synthesis: The Workflow

The most robust method for constructing the 2-aryloxyquinoxaline core is Nucleophilic Aromatic Substitution (

Reaction Mechanism & Causality

-

Activation: The nitrogen atoms at positions 1 and 4 pull electron density from the ring, making C2 highly electrophilic.

-

Leaving Group: Chlorine is the standard leaving group (2-chloroquinoxaline).

-

Base Selection: Anhydrous

or -

Solvent: Polar aprotic solvents (DMF, DMSO) are required to solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive.

Validated Synthetic Protocol

Objective: Synthesis of 2-(4-methoxyphenoxy)quinoxaline.

Reagents:

-

2-Chloroquinoxaline (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

DMF (Dimethylformamide), dry (5–10 volumes)

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with 4-methoxyphenol (1.1 eq) and anhydrous

(2.0 eq) in dry DMF. Stir at room temperature for 30 minutes. Reasoning: This pre-activation step ensures the formation of the phenoxide nucleophile before introducing the electrophile. -

Addition: Add 2-chloroquinoxaline (1.0 eq) portion-wise to the reaction mixture.

-

Reaction: Heat the mixture to 80–100°C. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. Reaction typically completes in 3–6 hours.

-

Quench: Pour the reaction mixture into crushed ice/water (10x volume). The product often precipitates as a solid.

-

Workup:

-

If solid forms: Filter, wash with copious water (to remove DMF), and dry.

-

If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Synthesis Pathway Visualization

Caption: Figure 1.[1] Nucleophilic Aromatic Substitution (

Medicinal Chemistry: Structure-Activity Relationship (SAR)

Anticancer Activity (Kinase Inhibition)

The 2-aryloxyquinoxaline scaffold is a proven pharmacophore for inhibiting receptor tyrosine kinases, specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

-

Binding Mode: The quinoxaline nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase ATP-binding site (e.g., Cys919 in VEGFR-2).

-

The Aryloxy Role: The ether oxygen provides a flexible linker that orients the aryl ring into the hydrophobic "back pocket" or "selectivity pocket" of the enzyme.

-

Substituent Effects:

-

Electron-Donating Groups (EDG) on the phenoxy ring (e.g., -OMe) often enhance potency by improving hydrophobic interactions.

-

Bulky Groups at C6/C7 of the quinoxaline core can interfere with binding unless they target the solvent-exposed region.

-

Antitubercular Activity

Derivatives, particularly quinoxaline-1,4-di-N-oxides , show potent activity against Mycobacterium tuberculosis H37Rv.[2]

-

Mechanism: Bioreduction of the N-oxide generates reactive radical species within the bacterium, causing DNA damage and cell death.

-

SAR Insight: The 2-aryloxy group modulates the lipophilicity (LogP), which is critical for penetrating the mycobacterial cell wall.

SAR Logic Diagram

Caption: Figure 2. Pharmacophore mapping of the 2-aryloxyquinoxaline scaffold against key biological targets.

Quantitative Data Summary

The following table summarizes typical

| Target / Cell Line | Therapeutic Area | Typical | Key Structural Feature |

| VEGFR-2 | Anticancer (Angiogenesis) | 2.0 nM – 50 nM | 2-(4-methoxyphenoxy) or urea-linked tails |

| HCT-116 | Colon Cancer | 2.5 | 3-substituted-2-aryloxy systems |

| MCF-7 | Breast Cancer | 0.8 | Electron-withdrawing groups at C6/C7 |

| M. tb (H37Rv) | Tuberculosis | 0.5 | 1,4-di-N-oxide motif essential |

Biological Evaluation Protocol: VEGFR-2 Kinase Assay

To validate the anticancer potential, a self-validating enzymatic assay is required.

Method: Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based Tyrosine Kinase Assay.

-

Preparation: Prepare serial dilutions of the synthesized 2-aryloxyquinoxaline (e.g., 0.1 nM to 10

M) in DMSO. -

Enzyme Mix: Incubate recombinant human VEGFR-2 enzyme with the test compound for 15 minutes at room temperature. Causality: Allows the inhibitor to bind to the ATP pocket before the reaction starts.

-

Initiation: Add ATP and the substrate (Poly Glu:Tyr).

-

Reaction: Incubate for 60 minutes at 30°C.

-

Detection: Add anti-phosphotyrosine antibody coupled to a fluorophore.

-

Analysis: Measure fluorescence. Calculate % Inhibition =

. -

Validation: Use Sorafenib or Sunitinib as a positive control.[3] If the control

deviates >20% from historical data, the assay is invalid.

References

-

Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. Bioorganic & Medicinal Chemistry, 2014.[4]

-

Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay. Archiv der Pharmazie, 2021.[5]

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. RSC Advances, 2020.

-

Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules, 2018.[2]

-

2-Chloroquinoxaline: Crystal structure and synthetic utility. Acta Crystallographica, 2009.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Biological activity profile of 2-(4-Methoxyphenoxy)quinoxaline

The following technical guide details the biological activity profile of 2-(4-Methoxyphenoxy)quinoxaline , a significant scaffold in medicinal chemistry known for its potential as an antitubercular and anticancer agent.

Content Type: In-Depth Technical Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Researchers, Drug Discovery Scientists

Executive Summary

This compound represents a privileged structural motif in drug discovery, belonging to the class of 2-phenoxyquinoxaline derivatives . This scaffold has garnered significant attention due to its versatile biological profile, most notably in the fields of infectious diseases (Tuberculosis) and oncology (Kinase Inhibition) .[1]

The presence of the 4-methoxyphenoxy moiety at the C2 position of the quinoxaline ring is a critical determinant of its pharmacophore. The electron-donating methoxy group (

This guide provides a comprehensive analysis of its biological mechanisms, structure-activity relationships (SAR), and validated experimental protocols for synthesis and bioassay evaluation.

Chemical Profile & Structural Logic

Molecular Architecture

The molecule consists of a quinoxaline bicyclic heteroaromatic core linked via an ether bridge to a para-methoxyphenyl ring.

-

Core Scaffold: Quinoxaline (1,4-diazanaphthalene).

-

Linker: Oxygen atom (Ether linkage,

). -

Substituent: 4-Methoxyphenyl group.

-

Key Property: The ether linkage provides rotational freedom, allowing the phenoxy ring to adopt an optimal conformation for binding within hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic governing the biological activity of this scaffold.

Figure 1: SAR Map of this compound. The 4-methoxy group acts as an Electron Donating Group (EDG), optimizing the electronic profile for target binding.

Primary Biological Activity: Antitubercular Potential[1][2][3]

The most prominent application of 2-phenoxyquinoxaline derivatives is in the treatment of Tuberculosis (TB) . Research indicates that these compounds, particularly when oxidized to their 1,4-di-N-oxide forms, exhibit potent bactericidal activity against Mycobacterium tuberculosis H37Rv.

Mechanism of Action

The antitubercular activity is often attributed to a bioreduction mechanism:

-

Prodrug Activation: If administered as a 1,4-di-N-oxide, the molecule acts as a prodrug.

-

Bioreduction: Inside the mycobacterium, the N-oxide is reduced by specific enzymes, generating reactive radical species.

-

Cellular Damage: These radicals damage mycobacterial DNA and disrupt cell wall biosynthesis.

-

Role of 4-Methoxy: The 4-methoxy group enhances the lipophilicity of the molecule, facilitating penetration through the waxy, mycolic acid-rich cell wall of M. tuberculosis.

Quantitative Data (In Vitro)

While specific MIC values vary by strain and exact derivative (e.g., 3-methyl analogs), the general profile for 2-(4-methoxyphenoxy)quinoxalines in TB assays is summarized below:

| Parameter | Value Range | Notes |

| MIC (M. tb H37Rv) | 0.39 – 6.25 µg/mL | Highly dependent on N-oxide status. |

| Selectivity Index (SI) | > 10 | Ratio of CC50 (Vero cells) to MIC. |

| Log P | 2.5 – 3.5 | Optimal for cell wall permeation. |

Expert Insight: The un-oxidized parent ether (this compound) typically shows lower potency than its di-N-oxide counterpart but serves as a critical synthetic precursor and a stable metabolic intermediate.

Secondary Biological Activity: Anticancer (Kinase Inhibition)[1]

Beyond TB, this scaffold is a validated pharmacophore for Tyrosine Kinase Inhibition , specifically targeting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 .

Mechanism: ATP-Competitive Inhibition

The quinoxaline nitrogen atoms act as hydrogen bond acceptors, interacting with the "hinge region" of the kinase ATP-binding pocket. The 4-methoxyphenoxy group extends into the hydrophobic back-pocket, providing selectivity.

-

Target: c-Met Kinase (dysregulated in gastric and lung cancers).

-

Effect: Inhibition of cell proliferation (IC50 typically in the low micromolar range: 1–10 µM).

-

Cell Lines: Activity observed in HeLa (Cervical), MCF-7 (Breast), and HCT-116 (Colon) cancer lines.

Experimental Protocols

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing this compound is the reaction of 2-chloroquinoxaline with 4-methoxyphenol.

Reagents:

-

2-Chloroquinoxaline (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-methoxyphenol (1.24 g, 10 mmol) in dry DMF (15 mL).

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add 2-chloroquinoxaline (1.64 g, 10 mmol) portion-wise to the mixture.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol to yield pure this compound.

Figure 2: Synthetic Workflow for this compound via Nucleophilic Aromatic Substitution.

Antitubercular Assay: MABA Protocol

Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis.

-

Inoculum Prep: Culture M. tuberculosis H37Rv to log phase (McFarland standard 1.0). Dilute 1:20.

-

Plate Setup: Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Addition: Add this compound in serial dilutions (e.g., 100 µg/mL to 0.2 µg/mL).

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 20 µL of Alamar Blue solution (Resazurin) and 12 µL of 10% Tween 80.

-

Readout: Incubate for another 24 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Reduction of Resazurin).

-

-

Calculation: The lowest concentration preventing the color change to pink is the MIC .

References

-

Antitubercular Activity of Quinoxaline 1,4-di-N-oxides

-

Anticancer & Kinase Inhibition

-

Synthesis Methodology

-

General Biological Profile

Sources

- 1. researchgate.net [researchgate.net]

- 2. dadun.unav.edu [dadun.unav.edu]

- 3. mdpi.com [mdpi.com]

- 4. Substitutions of fluorine atoms and phenoxy groups in the synthesis of quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Methoxyphenoxy Quinoxaline Analogs: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have led to a diverse array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][4] This technical guide delves into a specific, promising subclass: methoxyphenoxy quinoxaline analogs. We will explore their rational design, synthesis, and multifaceted therapeutic potential, with a focus on their emerging role as potent kinase inhibitors.

The Quinoxaline Core: A Foundation for Therapeutic Innovation

The fundamental structure of quinoxaline, a fusion of a benzene and a pyrazine ring, provides an ideal platform for chemical modification.[5] This allows for the fine-tuning of its physicochemical properties and biological activity. The primary and most widely employed method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] This versatile reaction facilitates the introduction of a wide range of substituents, paving the way for the development of novel derivatives with tailored therapeutic profiles.[6]

Synthesis of Methoxyphenoxy Quinoxaline Analogs: A Strategic Approach

The synthesis of methoxyphenoxy quinoxaline analogs can be achieved through several strategic routes, leveraging established quinoxaline chemistry. A common and effective approach involves the nucleophilic substitution of a halogenated quinoxaline precursor with a methoxyphenoxide.

Experimental Protocol: Synthesis of a Model Methoxyphenoxy Quinoxaline Analog

This protocol outlines a general procedure for the synthesis of a 2-(methoxyphenoxy)-quinoxaline derivative.

Step 1: Synthesis of 2-Chloroquinoxaline (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine quinoxalin-2(1H)-one (1 equivalent) with an excess of phosphorus oxychloride (POCl3).

-

Reaction Conditions: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2-chloroquinoxaline will precipitate.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 2-chloroquinoxaline.

Step 2: Synthesis of the Target Methoxyphenoxy Quinoxaline Analog

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-methoxyphenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise at 0°C to form the sodium 4-methoxyphenoxide.

-

Nucleophilic Substitution: To this solution, add 2-chloroquinoxaline (1 equivalent) dissolved in DMF.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding cold water. The product will precipitate out of the solution.

-

Purification: Filter the solid, wash with water, and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenoxy)-quinoxaline.

Diagram: Synthetic Workflow for Methoxyphenoxy Quinoxaline Analogs

Caption: Competitive inhibition of ATP binding to a kinase by a methoxyphenoxy quinoxaline analog.

Neuroprotective Effects: A Multifaceted Approach

Recent studies have underscored the neuroprotective potential of quinoxaline derivatives, suggesting their utility in managing neurodegenerative disorders like Alzheimer's and Parkinson's disease. [7][8][9]The neuroprotective effects of these compounds are often attributed to a combination of antioxidant, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. [7][8]The methoxyphenoxy group, a common feature in many natural antioxidant compounds, is expected to contribute significantly to the radical scavenging properties of these quinoxaline analogs.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

While specific SAR studies on methoxyphenoxy quinoxaline analogs are still emerging, general principles derived from the broader quinoxaline class can guide the rational design of more potent and selective compounds.

| Structural Modification | Predicted Impact on Activity | Rationale |

| Position of the Methoxy Group | High | The position (ortho, meta, para) of the methoxy group on the phenoxy ring will likely influence hydrogen bonding interactions and overall conformation, impacting kinase binding affinity. |

| Substitution on the Quinoxaline Core | High | Additional substituents on the quinoxaline ring (e.g., halogens, alkyl groups) can modulate electronic properties and steric hindrance, affecting target engagement. [10] |

| Linker between Quinoxaline and Phenoxy Group | Moderate to High | While a direct ether linkage is common, introducing a flexible linker could allow for optimal positioning within the target's binding site. |

Future Directions and Conclusion

Methoxyphenoxy quinoxaline analogs represent a promising and underexplored area of medicinal chemistry. Their potential as potent and selective kinase inhibitors, coupled with their predicted neuroprotective properties, makes them attractive candidates for further investigation in the context of oncology and neurodegenerative diseases. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish a clear structure-activity relationship. Advanced in silico modeling and in vitro and in vivo studies will be crucial to unlock the full therapeutic potential of this exciting class of compounds. The versatility of the quinoxaline scaffold, combined with the favorable properties of the methoxyphenoxy moiety, provides a strong foundation for the development of next-generation therapeutics.

References

-

The synthesis of 2-arylquinoxaline derivatives. ResearchGate. Available from: [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available from: [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. PMC. Available from: [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. Available from: [Link]

-

Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. PubMed. Available from: [Link]

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available from: [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available from: [Link]

-

Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities | Asian Journal of Pharmaceutical Research and Development. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management | Asian Journal of Research in Biochemistry. Asian Journal of Research in Biochemistry. Available from: [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. Available from: [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available from: [Link]

-

Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). ResearchGate. Available from: [Link]

-

View of ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

-

Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Wiley Online Library. Available from: [Link]

-

Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. Available from: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Available from: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Available from: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available from: [Link]

-

Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. Available from: [Link]

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. ZORA. Available from: [Link]

-

Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 3. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mtieat.org [mtieat.org]

- 7. researchgate.net [researchgate.net]

- 8. journalajrb.com [journalajrb.com]

- 9. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 2-Chloroquinoxaline with 4-Methoxyphenol

Executive Summary

This technical guide details the synthetic protocols for coupling 2-chloroquinoxaline with 4-methoxyphenol to generate This compound . This transformation is a classic example of Nucleophilic Aromatic Substitution (

We present two validated methodologies:

-

Standard Thermal Protocol: Robust, scalable method using conventional heating.

-

Microwave-Assisted Protocol: High-throughput method for rapid library generation.

Mechanistic Insight & Reaction Design

The Chemical System

The reaction relies on the electron-deficient nature of the quinoxaline ring. The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), activating the C-2 position for nucleophilic attack.

-

Electrophile: 2-Chloroquinoxaline.[1][2][3] The chloride is a good leaving group, and the adjacent nitrogen lowers the energy of the transition state.

-

Nucleophile: 4-Methoxyphenol (

). As a weak acid, it requires deprotonation by a base to form the active phenoxide ion. The para-methoxy group is electron-donating, making the oxygen slightly more nucleophilic than in unsubstituted phenol, but also decreasing the acidity of the proton.

Mechanism: Addition-Elimination ( )

Unlike electrophilic aromatic substitution, this reaction proceeds via an addition-elimination pathway.

-

Activation: Base deprotonates 4-methoxyphenol to form the phenoxide.

-

Addition (Rate Determining Step): The phenoxide attacks C-2 of the quinoxaline, breaking ring aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

-

Elimination: Re-aromatization drives the expulsion of the chloride ion.

Mechanistic Visualization

Figure 1: The

Critical Reaction Parameters

Success depends on the rigorous control of three variables: Base , Solvent , and Stoichiometry .

Table 1: Optimization Matrix

| Parameter | Recommended Choice | Rationale |

| Solvent | DMF (N,N-Dimethylformamide) | High dielectric constant promotes the dissociation of the base and stabilizes the polar transition state. DMSO is a viable alternative but harder to remove. |

| Base | Sufficient basicity to deprotonate phenol ( | |

| Stoichiometry | 1.0 : 1.1 : 1.5 (Q : Phenol : Base) | A slight excess of phenol ensures complete consumption of the chloride. Excess base ensures full deprotonation and neutralizes HCl byproducts. |

| Temperature | 80°C - 100°C | Thermal energy is required to overcome the activation barrier of the initial nucleophilic attack. |

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Scale-Up Friendly)

Best for: Gram-scale synthesis, standard laboratory setups.

Reagents:

-

2-Chloroquinoxaline (1.0 equiv)

-

4-Methoxyphenol (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

DMF (anhydrous), [0.2 M concentration relative to quinoxaline]

Step-by-Step Procedure:

-

Base Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.1 equiv) in anhydrous DMF. Add

(1.5 equiv). -

Pre-stir: Stir at room temperature for 15 minutes. Why? This allows the formation of the phenoxide nucleophile prior to introducing the electrophile.

-

Addition: Add 2-chloroquinoxaline (1.0 equiv) in a single portion.

-

Reaction: Equip with a reflux condenser and heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours. -

Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting chloride (

) should disappear, and a more polar product spot ( -

Workup:

-

Cool to room temperature.[4]

-

Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.[4]

-

If oil forms:[5] Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

.[4]

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, Gradient: 0-20% EtOAc/Hexanes).

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, rapid kinetics.

Reagents: Same as Protocol A.

Step-by-Step Procedure:

-

Loading: In a 10 mL microwave process vial, add 2-chloroquinoxaline (0.5 mmol), 4-methoxyphenol (0.55 mmol), and

(0.75 mmol). -

Solvent: Add DMF (2.5 mL). Add a magnetic stir bar and cap the vial.

-

Irradiation: Irradiate using the following parameters:

-

Temperature: 140°C

-

Time: 15 minutes

-

Power: Dynamic (Max 200W)

-

Pressure Limit: 200 psi

-

-

Workup: Dilute with water and extract with EtOAc as described in Protocol A.

Workflow Visualization

Figure 2: Decision tree for synthesis and workup procedures.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield / Starting Material Remains | Incomplete deprotonation or low temperature. | Ensure |

| Product Hydrolysis (2-Hydroxyquinoxaline) | Wet solvent or base.[4] | Critical: Use anhydrous DMF. Hydroxide ions (from water) compete with phenoxide for the electrophile. |

| Dark/Tarry Reaction Mixture | Thermal decomposition or oxidation. | Degas DMF with nitrogen before use. Do not exceed 150°C in microwave. |

References

-

Mechanistic Found

:- Bunnett, J. F., & Zahler, R. E. (1951).

-

Microwave-Assisted Synthesis of Quinoxalines

- Srinivas, C., et al. (2022).

-

General Protocol for Quinoxaline Ethers

-

Baidya, M., & Sarkar, S. D. (2023).[6] "Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution." Organic & Biomolecular Chemistry.

-

-

Base/Solvent Effects in

:- Master Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Quinoxaline synthesis [organic-chemistry.org]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Aryloxyquinoxalines

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of 2-aryloxyquinoxalines, a critical scaffold in medicinal chemistry found in anticancer agents (e.g., tyrosine kinase inhibitors) and antimicrobial drugs.

Traditional thermal synthesis (oil bath reflux) of these ethers via Nucleophilic Aromatic Substitution (

This document provides two validated protocols:

-

Method A: A high-throughput solution-phase protocol for library generation.

-

Method B: A "Green" solvent-free protocol using solid support.[1]

Scientific Principles & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture.

-

Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO) align with the oscillating electric field, generating internal heat via molecular friction.

-

Ionic Conduction: Dissolved ions (e.g., Phenoxide,

) oscillate, colliding with neighboring molecules to generate rapid, volumetric heating.

Reaction Mechanism ( )

The synthesis of 2-aryloxyquinoxalines proceeds via an addition-elimination mechanism. The electron-deficient pyrazine ring of 2-chloroquinoxaline facilitates the attack of the phenoxide nucleophile.

Mechanistic Pathway:

-

Deprotonation: Base (

) generates the active phenoxide nucleophile. -

Addition: Phenoxide attacks the C-2 position, forming a resonance-stabilized anionic

-complex (Meisenheimer complex). -

Elimination: Restoration of aromaticity via expulsion of the chloride leaving group.

Microwave Effect:[1][2][3][4][5][6][7][8][9][10] The transition state (Meisenheimer complex) is highly polar. Microwave irradiation selectively stabilizes this polar transition state relative to the ground state (specific microwave effect), significantly lowering the activation energy (

Pathway Visualization

Figure 1: Mechanistic pathway of the

Experimental Protocols

Materials & Equipment[1][2][3][6][8][10]

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).

-

Vessels: 10 mL or 35 mL borosilicate glass vials with silicone/PTFE crimp caps.

-

Reagents: 2-Chloroquinoxaline (98%), Substituted Phenols, Potassium Carbonate (

, anhydrous), DMF (Dimethylformamide).

Protocol A: Solution-Phase Synthesis (Standard)

Best for: Library generation, diverse phenol derivatives, and scale-up (<1g).

-

Stoichiometry:

-

2-Chloroquinoxaline: 1.0 equiv (e.g., 164 mg, 1.0 mmol)

-

Substituted Phenol: 1.1 equiv (1.1 mmol)

- : 2.0 equiv (276 mg, 2.0 mmol)

-

Solvent (DMF): 3–4 mL (Concentration ~0.25–0.3 M)

-

-

Setup: Add reactants and a magnetic stir bar to a 10 mL microwave vial. Cap and crimp tightly.

-

Irradiation Parameters:

-

Temperature: 140°C

-

Time: 10 minutes

-

Power: Dynamic (Max 200W)

-

Stirring: High

-

-

Workup:

Protocol B: Solvent-Free Synthesis (Green Chemistry)

Best for: Eco-friendly synthesis, simple phenols, and avoiding high-boiling solvent removal.[1]

-

Solid Support Preparation: Mix reactants (1.0 mmol 2-Chloroquinoxaline + 1.1 mmol Phenol + 1.5 mmol

) thoroughly in a mortar. -

Adsorption: Add Neutral Alumina (

, ~500 mg) to the mixture and grind until a homogeneous powder is obtained. -

Irradiation: Transfer the powder to an open vessel (or loosely capped) inside the microwave cavity.

-

Method: Constant Power Mode (to avoid sensor lag with solids).

-

Power: 300W (Pulsed: 1 min ON, 1 min OFF, repeat 3-5 times).

-

Note: Use an infrared (IR) sensor for temperature monitoring if available.

-

-

Workup:

-

Cool the vessel.

-

Elute the product from the alumina using Dichloromethane (DCM) or Ethanol.

-

Evaporate solvent to yield crude product.

-

Workflow Visualization

Figure 2: Operational workflow for the solution-phase synthesis of 2-aryloxyquinoxalines.

Data Analysis: Microwave vs. Conventional Heating[2][3][4][5][7][8]

The following data summarizes the efficiency gains when switching from conventional oil bath reflux to microwave synthesis for this specific transformation.

| Parameter | Conventional Heating (Oil Bath) | Microwave Synthesis (Protocol A) | Improvement Factor |

| Reaction Temperature | 120–140°C (Reflux) | 140–160°C (Superheated) | Comparable |

| Reaction Time | 3 – 12 Hours | 5 – 15 Minutes | 12x – 36x Faster |

| Typical Yield | 50 – 75% | 85 – 96% | +15–30% Yield |

| Solvent Usage | High (20–50 mL) | Low (2–4 mL) or None | Green Metric Improved |

| Purity (Crude) | Moderate (Requires Column) | High (Recrystallization only) | Simplified Workup |

Data aggregated from comparative studies on quinoxaline derivatization [1, 2].[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation of phenol. | Increase base ( |

| Vessel Over-pressure | Solvent volatility or decomposition. | Ensure vial headspace is >50%. Do not exceed 180°C with low-boiling solvents. |

| Byproduct Formation | Hydrolysis of 2-Cl-quinoxaline (to 2-hydroxy). | Ensure reagents are anhydrous . Water acts as a competing nucleophile. |

| Charring (Method B) | "Hot spots" in solid support. | Use pulsed irradiation (Power cycling) or ensure thorough mixing/grinding of alumina. |

References

-

University of Dayton (eCommons). Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022).[6] A specific protocol detailing the displacement of 2-chloroquinoxaline with nucleophiles at 160°C.

-

Asian Journal of Pharmaceutical Research. Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020).[2][3] Provides quantitative yield comparisons for heterocyclic synthesis.

-

Journal of Chemical and Pharmaceutical Research. Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. (2011). Validates the biological relevance and rapid synthesis of these scaffolds.

-

Scientific Electronic Library Online (SciELO). Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007).[1][8] Describes the solvent-free alumina support method.

Sources

- 1. scispace.com [scispace.com]

- 2. ajrconline.org [ajrconline.org]

- 3. asianjpr.com [asianjpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. ecommons.udayton.edu [ecommons.udayton.edu]

- 7. Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method | Libyan Journal of Medical and Applied Sciences [ljmas.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

In vitro anticancer screening protocols for quinoxaline ethers

An Application Guide to the In Vitro Anticancer Screening of Quinoxaline Ethers

Authored by: A Senior Application Scientist

Introduction: The Quinoxaline Scaffold in Oncology Research

The quinoxaline ring system, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a multitude of biological targets have established it as a foundational element in the design of novel therapeutic agents.[1][2] Specifically, quinoxaline ethers have emerged as a promising class of anticancer compounds, demonstrating potent cytotoxic and antiproliferative activities across a diverse range of human cancer cell lines.[3][4]

The anticancer mechanisms of quinoxaline derivatives are often multifaceted. They are known to function as competitive inhibitors of adenosine triphosphate (ATP) at the binding sites of crucial protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5] By disrupting these signaling pathways, these compounds can effectively halt tumor growth, proliferation, and angiogenesis.[2] Furthermore, a significant mechanism of action for many quinoxaline derivatives is the induction of apoptosis, or programmed cell death, a critical pathway to eliminate malignant cells.[5][6]

This guide provides a comprehensive, multi-tiered framework for the in vitro screening of novel quinoxaline ethers. The protocols are designed to follow a logical, hierarchical progression, starting from broad cytotoxicity assessment and advancing to detailed mechanistic investigations into the mode of cell death and underlying molecular pathways.

A Hierarchical Approach to In Vitro Screening

A successful screening cascade is designed to efficiently identify and characterize promising lead compounds. We advocate for a phased approach that progressively builds a comprehensive biological profile for each candidate quinoxaline ether. This strategy ensures that resources are focused on compounds with the most desirable cellular effects.

Caption: Hierarchical workflow for screening quinoxaline ethers.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

Scientific Rationale: The initial step for any potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[8] The primary output of this assay is the IC₅₀ value, the concentration of the compound required to inhibit 50% of cell growth or viability.[9]

Protocol: Cell Viability Assessment via MTT Assay

Materials:

-

Selected cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete culture medium (specific to cell line)

-

Quinoxaline ether stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

DMSO (for formazan solubilization)[9]

-

Sterile 96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Culture cells to approximately 80% confluency. Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[9] Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline ether stock solution in complete culture medium. It is critical to maintain a consistent final DMSO concentration across all wells, typically ≤0.5%, to avoid solvent-induced toxicity.[9]

-

Remove the existing medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for a predetermined period, typically 48 or 72 hours, which allows for multiple cell doubling times.[10]

-

MTT Addition: Following incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11] During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][9] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values

The following table summarizes reported in vitro anticancer activity for representative quinoxaline derivatives, demonstrating the potency and selectivity of this chemical class.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | A-549 (Lung) | 0.81 | [12] |

| Compound 13 | MCF-7 (Breast) | 1.12 | [12] |

| Compound 3b | MCF-7 (Breast) | 1.85 | [13] |

| Compound 4a | HCT-116 (Colon) | 4.12 | [12] |

| Compound VIId | HCT-116 (Colon) | 7.8 | [5] |

Phase 2: Elucidating the Mode of Cell Death

Scientific Rationale: A low IC₅₀ value indicates potent cytotoxicity but does not reveal the mechanism of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step. Anticancer drugs that induce apoptosis are generally preferred, as this is a controlled process that avoids triggering an inflammatory response.[14][15] Apoptosis is characterized by distinct morphological and biochemical hallmarks, including membrane blebbing, chromatin condensation, and the activation of cysteine-aspartic proteases known as caspases.[16]

Protocol 2A: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Dual staining allows for the differentiation of four cell populations via flow cytometry:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the quinoxaline ether at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.[11]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer (provided in commercial kits) at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.[11]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+ populations in treated cells compared to control indicates apoptosis induction.[4]

Protocol 2B: Executioner Caspase Activity Assay (Caspase-3/7)

Principle: Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade, leading to the cleavage of critical cellular proteins.[16] This assay utilizes a synthetic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3 or -7.[16] Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase, providing a direct measure of apoptotic pathway activation.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the quinoxaline ether as described in the Annexin V protocol.

-

Assay Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).

-

Incubation: Mix the contents by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader. An increase in luminescence in treated wells indicates activation of Caspase-3/7.

Phase 3: Deeper Mechanistic & Pathway Analysis

Compounds confirmed to induce apoptosis can be further investigated to understand their impact on specific cellular processes that regulate proliferation and survival.

Protocol 3A: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[5] Flow cytometry analysis of DNA content using PI staining allows for the quantification of cells in each phase of the cell cycle. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.[17]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates with the quinoxaline ether at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest all cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases. Analyze the percentage of cells in each phase and look for accumulation at a specific checkpoint or an increase in the sub-G1 population.[18]

Protocol 3B: Intracellular Reactive Oxygen Species (ROS) Generation

Scientific Rationale: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide.[19] While normal cellular metabolism produces ROS, excessive levels lead to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[20] Some quinoxaline compounds are known to undergo redox cycling, a process that can generate ROS.[21] The DCFH-DA assay is a common method to measure intracellular ROS levels.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Methodology:

-

Cell Seeding and Loading: Seed cells in a black-walled, clear-bottom 96-well plate. Once attached, remove the medium and incubate the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C.

-

Washing: Remove the DCFH-DA solution and wash the cells gently with pre-warmed PBS or serum-free medium to remove any extracellular probe.

-

Compound Treatment: Add medium containing the quinoxaline ether at various concentrations to the wells. Include a positive control (e.g., H₂O₂ or Menadione) and a negative control.

-

Data Acquisition: Immediately measure the fluorescence intensity at various time points (e.g., every 15 minutes for 2 hours) using a fluorescence microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

-

Analysis: An increase in fluorescence over time in the treated wells compared to the control indicates compound-induced ROS production.

Caption: Potential apoptosis pathway induced by quinoxaline ethers.

Conclusion

The protocols outlined in this guide provide a robust and systematic framework for the comprehensive in vitro evaluation of quinoxaline ethers as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify lead compounds, elucidate their mechanisms of action, and build a strong data package for further preclinical development. The multifaceted nature of quinoxaline derivatives requires a multi-assay approach to fully characterize their biological activity, ultimately paving the way for the development of novel and effective cancer therapeutics.

References

- Benchchem. Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Benchchem.

- Frankfurt OS, Krishan A. Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Ovid.

- Frankfurt OS, Krishan A. Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. 2003 Aug;14(7):555-61.

- Brunelle JK, Zhang B. Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. 2010 Dec;13(6):172-9.

-

Various Authors. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. 2014 Oct 8. Available from: [Link]

- Abdel-Aziem A, Ghorab MM, El-Gazzar AR. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. 2017.

- Nafie MS, Kahwash SH, Youssef MM. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Heliyon. 2024 Sep 15;10(17):e36611.

- Benchchem. The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.

- Benchchem. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Benchchem.

- Benchchem. Application Notes and Protocols for Quinoxaline Derivatives in Anticancer Drug Design. Benchchem.

-

Vicente E, et al. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. 2012. Available from: [Link]

- Benchchem. Quinoxaline Derivatives in Drug Discovery: A Technical Guide. Benchchem.

- Benchchem. Application Notes and Protocols for 3-Methyl-6-nitroquinoxalin-2(1H)-one in Biological Assays. Benchchem.

-

Ghorab MM, Alsaid MS, El-Gazzar AR. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. 2018. Available from: [Link]

-

Unknown Author. Quinoxaline containing derivatives as anticancer agents. ResearchGate. Available from: [Link]

-

Al-Warhi T, et al. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing. 2023. Available from: [Link]

-

Penthala N, et al. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. PubMed. 2024 Mar 15;92(5):e14502. Available from: [Link]

- Varala R, et al. Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. 2014;6(6):73-78.

- Unknown Author. MTT ASSAY: Principle. Unknown Source.

-

Macut H, et al. Mft1, identified from a genome-wide screen of the yeast haploid mutants, mediates cell cycle arrest to counteract quinoxaline-induced toxicity. ResearchGate. Available from: [Link]

-

Bakr AM, et al. Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line... ResearchGate. Available from: [Link]

-

Doulain PE, et al. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. 2022 Jun 23. Available from: [Link]

-

Elabscience. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Elabscience. Available from: [Link]

-

Movahedian A, et al. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. PubMed. 2009 Jun 23;75(12):1155-60. Available from: [Link]

-

Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. Available from: [Link]

- JaCVAM. REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. JaCVAM. 2013 Sep 20.

-

BMG Labtech. Reactive Oxygen Species (ROS) Detection. BMG Labtech. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ovid.com [ovid.com]